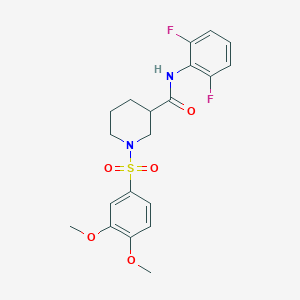
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The compound 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- features a butyl group at the first position and an isopropyl group at the second position of the benzimidazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by alkylation reactions. One common method includes the reaction of o-phenylenediamine with isobutyraldehyde to form the benzimidazole core, followed by N-alkylation with butyl halides under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of catalysts such as palladium or copper in the presence of ligands can facilitate the alkylation and condensation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability .
化学反応の分析
Types of Reactions
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or nitro groups onto the benzimidazole ring .
科学的研究の応用
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating receptor activity, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
1H-Benzimidazole, 2-(1-methylethyl)-: Similar structure but lacks the butyl group at the first position.
1H-Benzimidazole, 1-methyl-2-(1-methylethyl)-: Similar structure but has a methyl group instead of a butyl group at the first position.
Uniqueness
1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- is unique due to the presence of both butyl and isopropyl groups, which can influence its lipophilicity, stability, and biological activity. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .
特性
CAS番号 |
92681-64-6 |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC名 |
1-butyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C14H20N2/c1-4-5-10-16-13-9-7-6-8-12(13)15-14(16)11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
InChIキー |
GENYDMOWCAHTIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B14952934.png)

![(5Z)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952944.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14952955.png)
![2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14952962.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952966.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952978.png)
![N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide](/img/structure/B14952988.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B14952991.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953010.png)

![(4-Ethylpiperazin-1-yl){1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14953038.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate](/img/structure/B14953041.png)
